Girolline

Description

has antineoplastic activity

Structure

3D Structure

Properties

IUPAC Name |

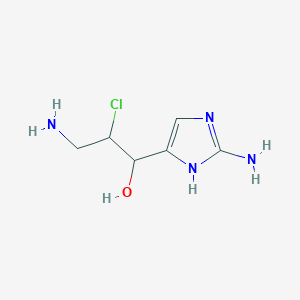

3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILCGOCHVFQMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(C(CN)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869538 |

Source

|

| Record name | 3-Amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Girolline: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Girolline, a potent natural product, has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery from marine sponges, comprehensive experimental protocols for its isolation and synthesis, and a thorough analysis of its mechanism of action as a protein synthesis inhibitor. Quantitative data on its biological activities are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Discovery and Natural Origin

This compound, also known as girodazole, was first identified as a bioactive compound with promising antitumor activity.[1] It is a natural product derived from marine sponges, highlighting the vast potential of marine ecosystems as a source of novel therapeutic agents.

Initial discovery efforts involved unbiased screening of a library of methanol extracts from various marine sponges.[1] These screenings were designed to identify compounds with potential anti-inflammatory properties, specifically targeting Toll-like receptor (TLR) signaling pathways.[1][2] Through a multi-step screening process, an extract from the orange rope sponge, identified as Stylissa aff. carteri, demonstrated potent inhibitory effects on TLR5 signaling.[1] Subsequent bioassay-guided fractionation of this extract led to the isolation of the active compound, which was identified as this compound.[1]

Prior to this discovery, this compound had been independently isolated from the marine sponge Pseudoaxinyssa cantharella (also referred to as Cymbastela cantharella) during screenings for antitumor agents.[1][3][4] This underscores the compound's dual therapeutic potential.

Table 1: Natural Sources of this compound

| Marine Sponge Species | Location of Collection | Initial Biological Activity Identified |

| Stylissa aff. carteri | Pohnpei, Federated States of Micronesia | Anti-inflammatory (TLR5 inhibitor)[1] |

| Pseudoaxinyssa cantharella (Cymbastela cantharella) | New Caledonia | Antitumor[1][4] |

Chemical Properties

This compound is a relatively small molecule with a chemical formula of C₆H₁₁ClN₄O.[1] Its structure features a 2-aminoimidazole moiety, which is crucial for its biological activity.[1]

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁ClN₄O[1] |

| Molecular Weight | 190.63 g/mol [5] |

| IUPAC Name | (1S,2S)-3-Amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol[5] |

| Alternative Name | Girodazole[1] |

| CAS Number | 110883-46-0[5] |

Experimental Protocols

Isolation of this compound from Stylissa aff. carteri**

The following protocol is a detailed methodology for the isolation of this compound from its natural source, based on the procedures described in the literature.[1]

3.1.1. Specimen Collection and Preparation

-

Collect specimens of the orange rope sponge Stylissa aff. carteri at a depth of approximately 12 meters.[1]

-

Immediately freeze the collected sponge samples to preserve their chemical integrity.[1]

-

Lyophilize (freeze-dry) the frozen sponge material to remove water.[1]

3.1.2. Extraction

-

Extract the lyophilized sponge material sequentially with methanol and then with dichloromethane.[1]

-

Combine the extracts and concentrate them in vacuo to yield a crude extract.[1]

3.1.3. Fractionation

-

Suspend the crude extract in water and perform a liquid-liquid partition against ethyl acetate and butanol. This will result in a bioactive aqueous fraction.[1]

-

Subject the bioactive fraction to multiple rounds of high-performance liquid chromatography (HPLC) for further purification.[1]

-

Monitor the fractions for inhibitory activity on TLR5 signaling to guide the purification process.[1]

3.1.4. Compound Identification

-

Analyze the purified active compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine its chemical structure.[1]

-

Compare the spectral data with previously reported data for this compound to confirm its identity.[1]

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined below, based on established methods.[1]

3.2.1. General Conditions

-

Conduct all reactions under an inert gas atmosphere (e.g., argon or nitrogen) in oven-dried glassware.[1]

-

Use commercial-grade reagents and solvents without further purification unless otherwise specified.[1]

-

Monitor reaction progress using thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light or by staining with potassium permanganate or ninhydrin.[1]

-

Purify the synthesized compounds using flash column chromatography on silica gel.[1]

(Note: The specific chemical reagents and reaction conditions for each step of the synthesis are proprietary and detailed in the supporting information of the cited literature.[1] This guide provides a general overview of the synthetic workflow.)

3.2.2. Characterization

-

Characterize the final synthesized this compound and its analogs using nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.[1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its biological effects primarily by inhibiting protein synthesis.[1][3] While initially thought to be a general translation inhibitor, recent studies have revealed a more nuanced and specific mechanism of action.[3][4]

This compound does not act as a global inhibitor of translation but rather as a sequence-selective modulator of the translation elongation factor eIF5A.[3][4] It interferes with the interaction between eIF5A and the ribosome.[3][4] This interference leads to ribosomal stalling at specific amino acid sequences, particularly those encoding consecutive lysine residues (AAA codons).[4]

The stalling of ribosomes triggers the ribosome-associated quality control (RQC) pathway, which leads to the degradation of the nascent polypeptide chain.[3] This premature degradation of proteins contributes to the cytotoxic effects of this compound.[3]

Earlier studies also suggested that this compound's primary target is Elongation Factor 2 (EF-2), which is involved in the translocation step of protein synthesis elongation.[1][2] The modulation of eIF5A activity is a more recently elucidated and specific mechanism.

References

- 1. Unbiased Screening of Marine Sponge Extracts for Anti-Inflammatory Agents Combined with Chemical Genomics Identifies this compound as an Inhibitor of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Girolline: A Marine Sponge-Derived 2-Aminoimidazole with Potent Anticancer and Anti-inflammatory Properties

A Technical Guide to the Discovery, Isolation, and Biological Activity of Girolline

Introduction

This compound, a small 2-aminoimidazole alkaloid, has emerged as a significant natural product with promising therapeutic potential. Initially isolated from the marine sponge Pseudoaxinyssa cantharella, it has since been identified in other sponge species, such as Stylissa aff. carteri.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this fascinating marine-derived compound.

Discovery and Isolation

The discovery of this compound is a testament to the value of bioassay-guided fractionation of marine natural products. An unbiased screening of crude extracts from various marine sponges for anti-inflammatory agents led to the identification of this compound as a potent inhibitor of Toll-like receptor (TLR) signaling.[1]

Isolation and Purification Protocol

The following protocol outlines a general procedure for the isolation and purification of this compound from marine sponge biomass.

1. Sample Collection and Preparation:

-

Marine sponges (e.g., Stylissa aff. carteri) are collected and immediately frozen.[1]

-

The frozen sponge material is lyophilized to remove water.[1]

2. Extraction:

-

The lyophilized sponge material is exhaustively extracted, first with methanol and subsequently with dichloromethane.[1]

-

The methanol and dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]

3. Solvent Partitioning:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning against ethyl acetate and then n-butanol.[1]

-

The bioactivity is typically found to concentrate in the aqueous fraction.[1]

4. Chromatographic Purification:

-

The bioactive aqueous fraction is subjected to further purification using a series of chromatographic techniques. This may include:

-

Solid-Phase Extraction (SPE): To remove salts and highly polar compounds.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA), to achieve final purification of this compound.

-

5. Structure Elucidation:

-

The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Experimental Workflow for this compound Discovery

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably as an anticancer and anti-inflammatory agent. Its primary mechanism of action is the inhibition of protein synthesis.[1][2]

Anticancer Activity

This compound demonstrates significant antitumor activity against various cancer cell lines. Its anticancer effects are attributed to several mechanisms:

-

Inhibition of Protein Synthesis: this compound was initially identified as an inhibitor of protein synthesis. More recent studies have pinpointed its molecular target as the Elongation Factor 2 (EF-2), a key protein in the elongation step of translation.[2][3] Further research has revealed that this compound is a sequence-specific modulator of the translation factor eIF5A, causing ribosomal stalling.

-

Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest in tumor cells, preventing their proliferation.[4]

-

Modulation of p53: this compound has been shown to induce the accumulation of polyubiquitinated p53, a critical tumor suppressor protein.[5] This is thought to occur by affecting the recruitment of polyubiquitinated p53 to the proteasome for degradation.[5]

Anti-inflammatory Activity

This compound has been identified as a potent inhibitor of Toll-like receptor (TLR) signaling, a key pathway in the innate immune response and inflammation.[1][2] It effectively inhibits both MyD88-dependent and MyD88-independent TLR signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[1][2][3]

Quantitative Data

The following table summarizes the reported biological activity of this compound.

| Activity Type | Cell Line/Target | IC50 Value | Reference |

| Anticancer | P388 Leukemia | - | [6] |

| L1210 Leukemia | - | [6] | |

| Anti-inflammatory | TLR5 Signaling | - | [1] |

| NF-κB Activity (THP1 macrophages) | ~2 µg/mL | [3] | |

| Antimalarial | Plasmodium falciparum | 77-215 nM | [6] |

Note: Specific IC50 values for all activities are not consistently reported across the literature; some studies describe potent activity without providing a specific value.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a specified concentration (e.g., 50 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Signaling Pathways

This compound's Inhibition of TLR Signaling

This compound's Effect on the p53 Pathway

References

Girolline: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Girolline is a marine-derived 2-aminoimidazole alkaloid that has garnered significant interest in the scientific community for its potent biological activities. Initially isolated from the marine sponge Cymbastela cantharella, it has demonstrated notable antitumor, antimalarial, and anti-inflammatory properties.[1][2] The primary mechanism of action of this compound is the inhibition of protein synthesis, a process it accomplishes through a novel, sequence-selective modulation of the eukaryotic translation initiation factor 5A (eIF5A).[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound, also known as giracodazole, is a relatively small molecule with the chemical formula C₆H₁₁ClN₄O.[6][7] Its structure features a central 2-aminoimidazole ring linked to a chlorohydrin moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol |

| SMILES | C1=C(NC(=N1)N)C(C(CN)Cl)O |

| Molecular Formula | C₆H₁₁ClN₄O |

| CAS Number | 110883-46-0 |

Physicochemical and Pharmacological Properties

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 190.63 g/mol | PubChem[7] |

| XLogP3 | -1.4 | PubChem[7] |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Pharmacological Properties

This compound exhibits a range of biological activities, with its primary effect being the potent inhibition of protein synthesis. This activity underpins its observed antitumor, antimalarial, and anti-inflammatory effects.

Table 3: Summary of Pharmacological Activities and Quantitative Data

| Activity | Cell Line / Organism | IC₅₀ | Notes |

| Antimalarial | Plasmodium falciparum (four strains) | 77 - 215 nM | Exhibits 100% inhibition of parasitic growth. Shows synergistic effects with chloroquine.[1] |

| Antitumor | Murine P388 and L1210 leukemia | Not specified | Demonstrates significant antitumor activity in vivo.[2] |

| Anti-inflammatory | Human peripheral blood mononuclear cells and macrophages | Not specified | Inhibits signaling through MyD88-dependent and -independent TLRs (TLR2, 3, 4, 5, and 7) and reduces cytokine production.[1][8] |

| Protein Synthesis Inhibition | HEK293T cells | Dose-dependent decrease | Observed via metabolic labeling with O-propargyl puromycin (OP-puro).[3][5] |

| Cell Cycle Arrest | Various tumor cell lines | Not specified | Induces G2/M cell cycle arrest.[9][10] |

Mechanism of Action: Modulation of eIF5A and Ribosome Stalling

This compound's mechanism of action is distinct from many other protein synthesis inhibitors. It does not act as a general inhibitor but rather as a sequence-selective modulator of the eukaryotic translation initiation factor 5A (eIF5A).[3][5]

eIF5A is a highly conserved protein that facilitates the translation of mRNAs containing difficult-to-translate sequences, such as polyproline tracts. It binds to the E-site of the ribosome and promotes the elongation of the polypeptide chain.

This compound interferes with the interaction between eIF5A and the ribosome.[3][5] This interference leads to the stalling of ribosomes on specific mRNA sequences, particularly those encoding poly-lysine (AAA codons) and poly-proline.[3] The stalled ribosomes can then trigger the Ribosome-associated Quality Control (RQC) pathway, which leads to the degradation of the nascent polypeptide chain.[3][4][11] This premature degradation of proteins is believed to contribute significantly to the cytotoxicity of this compound.[4]

Experimental Protocols

Isolation of this compound from Marine Sponges

The isolation of this compound from its natural source, the marine sponge Cymbastela cantharella, typically involves the following steps:

-

Collection and Preparation: The sponge is collected and immediately frozen to preserve its chemical constituents. The frozen sponge is then lyophilized (freeze-dried) to remove water.

-

Extraction: The dried sponge material is homogenized and extracted sequentially with solvents of increasing polarity, commonly starting with methanol followed by dichloromethane.

-

Solvent Partitioning: The combined crude extracts are concentrated, resuspended in water, and then partitioned against immiscible organic solvents like ethyl acetate and butanol to separate compounds based on their polarity. This compound is typically found in the more polar aqueous fraction.

-

Chromatographic Purification: The bioactive fraction is subjected to further purification using various chromatographic techniques, such as column chromatography (e.g., silica gel, reversed-phase) and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Total Synthesis of this compound

While a detailed step-by-step protocol for the total synthesis of this compound is extensive, a general synthetic strategy has been reported.[8] The synthesis is typically carried out under an inert atmosphere in oven-dried glassware. The key steps involve the construction of the 2-aminoimidazole ring and the stereoselective formation of the chlorohydrin side chain. Characterization of the synthetic product and intermediates is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Protein Synthesis Inhibition Assay using O-propargyl-puromycin (OP-puro)

This assay measures the rate of global protein synthesis in cells.

-

Cell Culture and Treatment: Cells are cultured to the desired confluency and then treated with various concentrations of this compound for a specified duration. A positive control for protein synthesis inhibition (e.g., cycloheximide) and a negative control (vehicle) are included.

-

OP-puro Labeling: OP-puro, an alkyne analog of puromycin, is added to the cell culture medium. OP-puro is incorporated into the C-terminus of newly synthesized polypeptide chains, leading to their termination.

-

Cell Fixation and Permeabilization: The cells are washed, fixed (e.g., with paraformaldehyde), and permeabilized (e.g., with Triton X-100 or saponin) to allow the entry of detection reagents.

-

Click Chemistry Reaction: A fluorescent azide (e.g., Alexa Fluor 488 azide) is added to the cells. The azide reacts with the alkyne group of the incorporated OP-puro via a copper(I)-catalyzed alkyne-azide cycloaddition (Click chemistry), resulting in fluorescently labeled nascent proteins.

-

Analysis: The fluorescence intensity of the cells is quantified using either flow cytometry or fluorescence microscopy. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of protein synthesis.

Polysome Profiling

This technique is used to analyze the translational status of mRNAs by separating ribosomes based on the number of associated ribosomes.

-

Cell Lysis: Cells are treated with a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA. The cells are then lysed in a buffer that preserves the integrity of the polysomes.

-

Sucrose Gradient Preparation: A continuous sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.

-

Ultracentrifugation: The cell lysate is carefully layered on top of the sucrose gradient and centrifuged at high speed. During centrifugation, cellular components separate based on their size and density.

-

Fractionation and Analysis: The gradient is fractionated from top to bottom, and the absorbance at 254 nm is continuously monitored. The resulting profile shows peaks corresponding to free ribosomal subunits, monosomes (single ribosomes), and polysomes (multiple ribosomes on a single mRNA). A decrease in the polysome fraction relative to the monosome fraction in this compound-treated cells indicates an inhibition of translation initiation or elongation.

Ribosome-associated Quality Control (RQC) Pathway

When ribosomes stall due to factors like this compound's interference with eIF5A, the cell activates the RQC pathway to resolve the stalled complex and degrade the aberrant nascent polypeptide.

Conclusion and Future Directions

This compound is a promising natural product with a unique mechanism of action that targets protein synthesis through the modulation of eIF5A. Its potent antitumor and antimalarial activities make it an attractive lead compound for drug discovery. Further research is warranted to fully elucidate its structure-activity relationships, optimize its pharmacokinetic properties, and explore its therapeutic potential in various disease models. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this compound and related compounds.

References

- 1. Unbiased Screening of Marine Sponge Extracts for Anti-Inflammatory Agents Combined with Chemical Genomics Identifies this compound as an Inhibitor of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound interferes with cell-cycle progression, but not with translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientists explain how a compound from sea sponge exerts its biological effects | RIKEN [riken.jp]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H11ClN4O | CID 362388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an antitumor compound isolated from a sponge, induces G2/M cell cycle arrest and accumulation of polyubiquitinated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early Investigations into Girolline: A Technical Overview of its Emergence as a Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girolline, a 2-aminoimidazole alkaloid first isolated in 1988 from the marine sponge Pseudaxinyssa cantharella, initially garnered attention for its potent antitumor properties. Early research into its mechanism of action pointed towards the inhibition of protein synthesis, a fundamental cellular process, as the primary driver of its cytotoxic effects. This technical guide provides an in-depth look at these seminal studies, detailing the experimental methodologies, quantitative data, and the initial hypothesis that positioned this compound as a translation inhibitor, with a particular focus on the now-contested theory of termination inhibition. While contemporary research has refined our understanding of this compound's activity to be a more nuanced, sequence-selective modulation of the eukaryotic translation elongation factor 5A (eIF5A), a review of the foundational studies offers valuable insights into the evolution of our knowledge of this marine natural product and the experimental approaches of the time.

Quantitative Data from Early Studies

The initial characterization of this compound's biological activity focused on its antiproliferative effects against a panel of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in these early investigations, providing a quantitative measure of its potent cytotoxicity.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | 0.06 | [Lavelle et al., 1991] |

| P388/dox | Doxorubicin-resistant Murine Leukemia | 0.08 | [Lavelle et al., 1991] |

| KB | Human Nasopharyngeal Carcinoma | 0.21 | [Lavelle et al., 1991] |

| T24 | Human Bladder Carcinoma | 0.19 | [Lavelle et al., 1991] |

Core Experimental Protocols

The foundational hypothesis of this compound as a translation inhibitor was built upon data from two key types of experiments: in vitro translation assays and cytotoxicity assays. The detailed methodologies employed in these early studies are outlined below.

In Vitro Translation Assays

These assays were crucial in demonstrating a direct inhibitory effect of this compound on the machinery of protein synthesis. The most common system used was the rabbit reticulocyte lysate, a cell-free system rich in ribosomes, tRNAs, and translation factors, capable of translating exogenous mRNA.

Objective: To determine if this compound directly inhibits the synthesis of new proteins in a cell-free system.

General Protocol:

-

Preparation of Rabbit Reticulocyte Lysate: New Zealand white rabbits were treated with phenylhydrazine to induce reticulocytosis. Blood was collected, and the reticulocytes were lysed in a hypotonic buffer to release the cellular machinery for translation. The lysate was then treated with micrococcal nuclease to degrade endogenous mRNA, ensuring that any protein synthesis observed was from the translation of exogenously added mRNA.

-

In Vitro Translation Reaction:

-

A typical reaction mixture (final volume of 25-50 µL) contained:

-

Nuclease-treated rabbit reticulocyte lysate

-

A defined mRNA template (e.g., globin mRNA)

-

A mixture of all 20 amino acids, with one or more being radiolabeled (commonly [35S]-methionine or [3H]-leucine)

-

An energy-regenerating system (e.g., creatine phosphate and creatine phosphokinase)

-

Buffer and salts (e.g., HEPES, potassium acetate, magnesium acetate)

-

Varying concentrations of this compound (or a vehicle control, typically DMSO)

-

-

-

Incubation: The reaction mixtures were incubated at 30°C for a specified period (e.g., 60-90 minutes) to allow for translation to occur.

-

Measurement of Protein Synthesis:

-

The reaction was stopped by the addition of a strong base (e.g., NaOH) to hydrolyze the aminoacyl-tRNAs.

-

Proteins were precipitated by the addition of trichloroacetic acid (TCA).

-

The protein precipitate was collected on glass fiber filters and washed to remove unincorporated radiolabeled amino acids.

-

The radioactivity retained on the filters, corresponding to the amount of newly synthesized protein, was quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of protein synthesis was calculated by comparing the radioactivity in the this compound-treated samples to the vehicle control. IC50 values for translation inhibition were then determined from dose-response curves.

Cytotoxicity Assays

These assays were fundamental in quantifying the potent antiproliferative effects of this compound on various cancer cell lines, providing the initial impetus for its investigation as an antitumor agent.

Objective: To determine the concentration of this compound required to inhibit the growth and proliferation of cancer cells by 50% (IC50).

General Protocol:

-

Cell Culture: Cancer cell lines (e.g., P388, L1210, KB, T24) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight (for adherent cell lines).

-

Drug Treatment: A stock solution of this compound was serially diluted to various concentrations. The culture medium was removed from the wells and replaced with fresh medium containing the different concentrations of this compound or a vehicle control.

-

Incubation: The plates were incubated for a defined period, typically 48 to 72 hours, to allow for the cytotoxic effects of the drug to manifest.

-

Assessment of Cell Viability: Several methods were used to assess cell viability:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

MTT solution was added to each well and incubated for a few hours.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals were solubilized with a solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

LDH (Lactate Dehydrogenase) Release Assay:

-

This assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity (i.e., dead or dying cells).

-

A portion of the cell culture supernatant was transferred to a new plate.

-

An LDH assay reagent was added, which contains substrates for LDH that produce a colored or fluorescent product.

-

The absorbance or fluorescence was measured, with higher signals indicating greater cell death.

-

-

-

Data Analysis: The absorbance or fluorescence values were used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values were determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Early Mechanistic Hypothesis: Inhibition of Translation Termination

Based on the results from in vitro translation assays and further biochemical investigations, early studies proposed that this compound's primary mode of action was the inhibition of the termination step of protein synthesis.[1] This was a significant finding, as most known translation inhibitors at the time targeted the initiation or elongation phases.

The experimental evidence for this hypothesis, as suggested by these early reports, likely involved assays designed to detect the readthrough of stop codons or the accumulation of ribosome-bound nascent polypeptide chains.

Caption: Early hypothesis of this compound's mechanism of action.

The Shift in Understanding: From General to Specific Inhibition

It is crucial for the modern researcher to understand that this early hypothesis of this compound as a general translation termination inhibitor has been largely superseded. More recent and technologically advanced studies, such as ribosome profiling, have revealed a more intricate mechanism. This compound is now understood to be a sequence-selective modulator of eIF5A, a factor involved in translation elongation. It causes ribosome stalling at specific amino acid sequences, particularly those rich in proline and lysine.[2][3] This sequence-selective inhibition, rather than a general blockade of termination, is now thought to be the basis of its biological activity.

Caption: The modern understanding of this compound's mechanism.

Conclusion

The early studies on this compound laid the essential groundwork for our current understanding of this potent marine-derived compound. While the initial hypothesis of it being a general inhibitor of translation termination has been refined, the foundational data on its cytotoxicity and its direct impact on protein synthesis remain cornerstones of its biological profile. For researchers in drug discovery and chemical biology, this historical perspective not only illuminates the specific case of this compound but also serves as a compelling example of how scientific understanding evolves with technological advancement. The early experimental protocols, though now supplemented by more sophisticated techniques, still hold relevance in their fundamental approach to characterizing novel bioactive compounds.

References

The Biological Activity of Girolline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Girolline, a natural product isolated from the marine sponge Pseudaxinyssa cantharella, has garnered significant interest for its potent biological activities, including antitumor and antimalarial effects.[1] Initially characterized as a general inhibitor of protein synthesis, recent advancements in research have elucidated a more nuanced and specific mechanism of action. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its role as a sequence-selective modulator of the eukaryotic translation initiation factor 5A (eIF5A). We will detail its impact on protein synthesis, cell cycle progression, and specific signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies for key assays, and visualizes complex biological processes to support further research and drug development efforts.

Mechanism of Action: Inhibition of Protein Synthesis

This compound is not a global inhibitor of translation but rather a sophisticated modulator of this fundamental cellular process. Its primary mechanism involves the targeting of eIF5A, a highly conserved and essential protein involved in translation elongation.[1][2][3][4]

1.1. Sequence-Selective Modulation of eIF5A

This compound interferes with the interaction between eIF5A and the ribosome. This interference is not uniform across all translating ribosomes but is context-dependent, leading to ribosome stalling at specific amino acid sequences.[2][3][4] This sequence selectivity is a key feature of this compound's activity. Ribosome profiling studies have revealed that this compound-induced stalling occurs preferentially at motifs that are challenging for the ribosome to translate, such as poly-proline stretches and sequences encoding for consecutive lysine residues, particularly when lysine is encoded by the AAA codon.[1][2][4]

1.2. Ribosome Stalling and Activation of the Ribosome-Associated Quality Control (RQC) Pathway

The stalling of ribosomes induced by this compound can trigger the Ribosome-Associated Quality Control (RQC) pathway.[2][4][5] The RQC is a cellular surveillance mechanism that recognizes and resolves stalled ribosomal complexes to maintain protein homeostasis.[5][6][7] When ribosomes stall, the RQC machinery is recruited to dissociate the ribosomal subunits, degrade the nascent polypeptide chain, and recycle the ribosome.[5][7] this compound's ability to induce ribosome stalling makes it a valuable tool for studying the intricacies of the RQC pathway.[2][8]

Quantitative Data

The biological effects of this compound have been quantified in various studies. The following tables summarize key data on its cytotoxic activity and its impact on cell cycle progression.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FL cells | Human amnion | ~50 | [9] |

| HeLa | Cervical Cancer | Not specified | [9] |

| A549 | Lung Cancer | Not specified | [9] |

| HEK293T | Human Embryonic Kidney | Not specified | [8] |

Note: Specific IC50 values for HeLa, A549, and HEK293T cells were not explicitly provided in the referenced abstracts, but these cell lines were used in studies demonstrating this compound's activity.

Table 2: this compound-Induced G2/M Cell Cycle Arrest

| Cell Line | Concentration (µM) | Duration of Treatment (h) | % of Cells in G2/M | Reference |

| FL cells | 50 | 24 | Significantly increased | [9] |

Signaling Pathways Affected by this compound

This compound's modulation of eIF5A and subsequent ribosome stalling have significant downstream consequences on cellular signaling pathways.

3.1. eIF5A-Mediated Translation Elongation Pathway

Eukaryotic translation elongation is a complex process involving multiple factors. eIF5A plays a crucial role in facilitating the elongation of polypeptides, particularly through difficult-to-translate sequences.[4][10] By interfering with eIF5A's function, this compound disrupts this finely tuned process.

Caption: this compound inhibits the interaction of eIF5A with the ribosome, leading to stalling.

3.2. Ribosome-Associated Quality Control (RQC) Pathway

The RQC pathway is a critical cellular response to ribosomal stalling. This compound's ability to induce stalling makes it an activator of this pathway.

Caption: The Ribosome-Associated Quality Control (RQC) pathway activated by this compound.

3.3. p53 Ubiquitination and Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in tumor cell lines.[9][11][12][13] This effect is accompanied by the accumulation of polyubiquitinated p53.[9][11][12] While this compound does not directly inhibit the proteasome, it is proposed to interfere with the recruitment of polyubiquitinated p53 to the proteasome for degradation.[11][14]

Caption: this compound's proposed effect on p53 ubiquitination and cell cycle control.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

4.1. Measurement of Protein Synthesis Inhibition by O-propargyl-puromycin (OP-Puro) Labeling

This assay measures global protein synthesis by incorporating a puromycin analog, OP-Puro, into nascent polypeptide chains.

Workflow:

Caption: Workflow for measuring protein synthesis inhibition using OP-Puro.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T) in a suitable format (e.g., 24-well plate) and grow overnight.[15]

-

This compound Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 90 minutes).[8] Include a vehicle control (e.g., DMSO) and a positive control for translation inhibition (e.g., cycloheximide).[8]

-

OP-Puro Incubation: Add OP-Puro to the cell culture medium to a final concentration of 20-50 µM and incubate for 30-60 minutes.[8][16]

-

Cell Harvest and Fixation: Wash cells with ice-cold PBS, then harvest and fix with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

Click Chemistry Reaction: Perform the click chemistry reaction by incubating the cells with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).[16]

-

Analysis: Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy to quantify the level of protein synthesis.[16]

4.2. Ribosome Profiling

Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Methodology:

-

Cell Lysis and Ribosome Isolation: Lyse cells treated with this compound or a vehicle control in a polysome lysis buffer. Isolate ribosomes by ultracentrifugation through a sucrose cushion.[1][2]

-

Nuclease Digestion: Treat the ribosome-containing lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA) by sucrose gradient centrifugation.[1]

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and then PCR amplify the cDNA library.

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes on the mRNAs. Analyze the data to identify ribosome stalling sites and changes in translation efficiency.

4.3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells (e.g., FL cells) with this compound (e.g., 50 µM) for a specified duration (e.g., 24 hours).[9]

-

Cell Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the cells in PBS and then treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[17][18]

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

4.4. In Vitro p53 Ubiquitination Assay

This assay is used to determine if a compound directly affects the ubiquitination of p53.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (e.g., MDM2), FLAG-tagged p53, biotinylated ubiquitin, and ATP in an appropriate reaction buffer.[19]

-

Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination of p53.

-

Detection: The ubiquitination of p53 can be detected using various methods, such as Western blotting with an anti-ubiquitin antibody or through AlphaLISA technology if using a kit with acceptor beads.[19][20][21] For Western blotting, the reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p53 and ubiquitin to visualize the ladder of polyubiquitinated p53.

Conclusion

This compound is a marine natural product with a unique and specific mechanism of action that distinguishes it from general translation inhibitors. Its ability to selectively modulate the function of eIF5A, leading to context-dependent ribosome stalling, provides a powerful tool for dissecting the complexities of translation elongation and ribosome-associated quality control. Furthermore, its effects on cell cycle progression and p53 ubiquitination highlight its potential as a lead compound for the development of novel anticancer therapeutics. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research into the promising biological activities of this compound and to aid in the design of future drug discovery and development programs.

References

- 1. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 2. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. Ribosome-associated Quality Control — Brandman Lab [brandmanlab.stanford.edu]

- 7. The trinity of ribosome-associated quality control and stress signaling for proteostasis and neuronal physiology [bmbreports.org]

- 8. This compound is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hypusine-containing protein eIF5A promotes translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an antitumor compound isolated from a sponge, induces G2/M cell cycle arrest and accumulation of polyubiquitinated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound interferes with cell-cycle progression, but not with translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Ubiquitination and Degradation of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Destabilizing missense mutations in the tumour suppressor protein p53 enhance its ubiquitination in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effect of Girolline on Eukaryotic Translation Initiation Factor 5A (eIF5A)

Executive Summary

Eukaryotic translation initiation factor 5A (eIF5A) is an essential protein involved in the elongation and termination phases of protein synthesis. Its activity is uniquely dependent on a post-translational modification known as hypusination. The marine natural product girolline has been identified as a potent modulator of eIF5A function. Contrary to initial hypotheses suggesting it was a general inhibitor of translation termination, recent evidence demonstrates that this compound acts as a sequence-selective modulator. It functions by interfering with the interaction between hypusinated eIF5A and the ribosome. This interference leads to ribosome stalling at specific mRNA sequences, notably at lysine codons, which in turn can activate ribosome-associated quality control (RQC) pathways. This guide provides a comprehensive overview of the molecular interactions between this compound and the eIF5A-ribosome complex, detailed experimental protocols to study these effects, and a summary of the available quantitative data.

The Role of eIF5A and its Activation via Hypusination

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved and essential protein, critical for multiple stages of protein synthesis.[1] While initially named for a perceived role in translation initiation, its primary functions are now understood to be in promoting translation elongation and termination.[1][2] Specifically, eIF5A helps to alleviate ribosome stalling at problematic sequences, such as polyproline tracts and other motifs that can impede the ribosome's progress along an mRNA transcript.[3]

The functionality of eIF5A is entirely dependent on the unique post-translational modification of a specific lysine residue (Lys50 in humans) into the amino acid hypusine. This process, termed hypusination, is a two-step enzymatic cascade:

-

Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming a deoxyhypusine intermediate.[2][4]

-

Deoxyhypusine Hydroxylase (DOHH): This enzyme subsequently hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp).[2][4]

This activation pathway is critical for cell proliferation and development, and its inhibition is a target for therapeutic intervention.[2][5]

References

- 1. This compound, an antitumor compound isolated from a sponge, induces G2/M cell cycle arrest and accumulation of polyubiquitinated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a sequence context-selective modulator of eIF5A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Girolline: A Marine-Derived Compound with Dual Antitumor Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Girolline, a 2-aminoimidazole derivative originally isolated from the marine sponge Pseudaxinyssa cantharella, has emerged as a compound of interest in oncology research due to its potent antitumor activities.[1][2] Initially identified as an inhibitor of protein synthesis, subsequent research has unveiled a more complex and nuanced mechanism of action, highlighting its potential as a lead compound for novel cancer therapeutics. This technical guide provides a comprehensive overview of the antitumor properties of this compound, focusing on its dual mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Dual Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound exerts its antitumor effects through two primary mechanisms: the induction of G2/M cell cycle arrest mediated by the p53 pathway, and the sequence-selective modulation of the translation elongation factor eIF5A.

G2/M Cell Cycle Arrest and p53 Pathway Activation

This compound has been shown to induce a robust G2/M phase cell cycle arrest in various tumor cell lines.[1][3] This arrest is intricately linked to the accumulation of polyubiquitinated p53, a critical tumor suppressor protein.[2][3] Unlike proteasome inhibitors, this compound does not directly inhibit proteasome activity. Instead, it is proposed to interfere with the recruitment of polyubiquitinated p53 to the proteasome, leading to its accumulation.[2][3] This accumulation of functionally active p53 likely triggers downstream signaling cascades that halt cell cycle progression at the G2/M checkpoint.

The key molecular players in this pathway include cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, the activity of the Cdc2/Cyclin B1 complex is crucial for entry into mitosis. This compound-induced G2/M arrest is associated with the inhibition of Cdc2 kinase activity and a decrease in Cyclin B1 expression.[4] Furthermore, the induction of the CDK inhibitor p21 has been observed, which can bind to and inhibit Cdc2 and Cdk2, further contributing to the cell cycle block.[4][5]

Sequence-Selective Modulation of Translation via eIF5A

More recent studies have elucidated a novel and highly specific mechanism of action for this compound involving the translation elongation factor eIF5A.[6][7][8] this compound is not a general inhibitor of protein synthesis but rather acts as a sequence-selective modulator.[6][7] It interferes with the interaction between eIF5A and the ribosome, leading to ribosomal stalling at specific amino acid sequences, particularly those encoding lysine (AAA codon).[7][8] This stalling of ribosomes on messenger RNA (mRNA) transcripts can trigger ribosome-associated quality control (RQC) pathways, leading to the degradation of the nascent polypeptide chain and ultimately contributing to the compound's cytotoxic effects.[7]

This selective inhibition of translation of a subset of proteins, potentially including oncogenes crucial for tumor cell survival and proliferation, represents a sophisticated and targeted antitumor strategy.

Quantitative Data on Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound, are summarized below. It is important to note that IC50 values can vary depending on the cell line and the assay conditions, such as the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| FL cells | Human amnion | ~50 | 24 | [2] |

| P388 | Murine Leukemia | Not specified | Not specified | [9] |

| P388/DOX | Doxorubicin-resistant Murine Leukemia | Not specified | Not specified | [9] |

Note: The available literature provides limited directly comparable IC50 values for this compound across a wide range of cancer cell lines in a single study. The value for FL cells is an effective concentration for inducing G2/M arrest.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antitumor properties of this compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Procedure:

-

Seed cancer cells (e.g., FL cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 50 µM) or vehicle control (DMSO) for a specified period (e.g., 24 hours).[2]

-

Harvest the cells by trypsinization, including any floating cells.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[10][11]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[10][11]

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Analysis of p53 Ubiquitination by Immunoprecipitation and Western Blotting

Objective: To assess the effect of this compound on the ubiquitination status of p53.

Procedure:

-

Culture cancer cells (e.g., FL cells) and treat with increasing concentrations of this compound for 24 hours.[2]

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

For immunoprecipitation, incubate a portion of the cell lysate with an anti-p53 antibody immobilized on agarose beads overnight at 4°C.[2]

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from both the total cell lysates and the immunoprecipitates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 and ubiquitin overnight at 4°C.[2]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Ribosome Profiling

Objective: To obtain a genome-wide snapshot of translating ribosomes in this compound-treated cells.

Procedure:

-

Culture cells (e.g., HEK293T) and treat with this compound (e.g., 1 µM or 10 µM) or DMSO for a specified duration.[6][9]

-

Lyse the cells in a buffer that preserves ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (RPFs), which are typically around 30 nucleotides in length.[12]

-

Purify the RPFs.

-

Prepare a cDNA library from the RPFs. This involves reverse transcription, circularization, and PCR amplification.

-

Perform deep sequencing of the cDNA library.

-

Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.

-

Analyze the data to determine ribosome density on different transcripts and identify sites of ribosomal stalling.

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's antitumor activity.

Caption: this compound's effect on the p53 pathway leading to G2/M arrest.

Caption: this compound's modulation of eIF5A and its impact on translation.

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Conclusion and Future Directions

This compound presents a fascinating case of a natural product with a dual-pronged antitumor mechanism. Its ability to both induce cell cycle arrest through the p53 pathway and selectively modulate protein synthesis via eIF5A makes it a compelling candidate for further preclinical and clinical investigation. The sequence-selective nature of its impact on translation suggests a potential for targeted therapy with a favorable therapeutic window.

Future research should focus on a broader characterization of this compound's cytotoxicity across a wider panel of cancer cell lines to identify specific cancer types that are most sensitive to its effects. In vivo studies are crucial to evaluate its efficacy and safety in animal models. Furthermore, a deeper understanding of the downstream targets of its eIF5A-modulating activity could reveal novel therapeutic vulnerabilities in cancer. While early clinical trials did not progress, the new understanding of its mechanism of action may warrant a re-evaluation of its therapeutic potential, possibly in combination with other anticancer agents. The unique properties of this compound underscore the vast potential of marine natural products in the discovery of next-generation cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an antitumor compound isolated from a sponge, induces G2/M cell cycle arrest and accumulation of polyubiquitinated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21-Mediated nuclear retention of cyclin B1-Cdk1 in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a sequence context-selective modulator of eIF5A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

Girolline: A Technical Whitepaper on its Potential as a Novel Anti-malarial Agent

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery and development of novel anti-malarial agents with unique mechanisms of action. Girolline, a 2-aminoimidazole derivative isolated from the marine sponge Cymbastela cantharella, has emerged as a promising candidate.[1] This document provides a comprehensive technical overview of the anti-malarial potential of this compound, summarizing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

This compound exhibits potent in vitro activity against multiple strains of P. falciparum, with 50% inhibitory concentrations (IC50) in the nanomolar range.[1][2] Furthermore, it has demonstrated in vivo efficacy in a murine malaria model.[1][2] The unique mechanism of action of this compound, which involves the inhibition of parasitic protein synthesis through the modulation of the eukaryotic translation initiation factor 5A (eIF5A), presents a novel strategy to combat malaria.[3][4][5] This whitepaper consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes the key pathways and workflows to support further research and development of this compound and its analogues as next-generation anti-malarial drugs.

Introduction

This compound is a natural product first identified for its antitumor properties.[1] Subsequent research has highlighted its significant antiplasmodial activity.[1][2] Its chemical structure, a substituted 2-aminoimidazole, offers a scaffold for potential synthetic derivatization to improve its pharmacological properties. The pressing need for new anti-malarials with novel mechanisms of action to overcome existing resistance patterns makes this compound a molecule of high interest.

Quantitative Data on Anti-malarial Efficacy and Cytotoxicity

The anti-malarial activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the available data.

Table 1: In Vitro Anti-malarial Activity of this compound against Plasmodium falciparum

| Parameter | P. falciparum Strains | Value (nM) | Reference |

| IC50 Range | Four distinct strains | 77 - 215 | [1][2] |

Note: The specific IC50 values for each of the four strains tested are not individually reported in the primary literature.

Table 2: In Vivo Efficacy of this compound against Murine Malaria

| Animal Model | Parasite Strain | Dose | Route of Administration | Outcome | Reference |

| Mice | Not Specified | 1 mg/kg/day | Oral & Intraperitoneal | Active | [1][2] |

Note: Detailed dose-response data, including percentage of parasitemia reduction and mean survival times, are not available in the reviewed literature.

Table 3: In Vitro Cytotoxicity and Selectivity Index of this compound

| Cell Line | Parameter | Value (µM) | Reference |

| Mammalian Cells | IC50 (Cell Proliferation Inhibition) | ~1 | [6] |

| Calculated Selectivity Index (SI) | ~4.7 - 13.0 |

The Selectivity Index (SI) is calculated as the ratio of the IC50 in a mammalian cell line to the IC50 against the parasite (SI = IC50 [mammalian cells] / IC50 [P. falciparum]). A higher SI value indicates greater selectivity for the parasite.

Mechanism of Action

This compound's anti-malarial effect stems from its ability to inhibit protein synthesis in the parasite.[1][2] This is not a general inhibition but a highly specific, sequence-context-dependent mechanism.[3][5]

This compound targets the eukaryotic translation initiation factor 5A (eIF5A), a protein essential for the translation of mRNAs containing specific motifs, such as polyproline tracts and other stall-inducing sequences.[4][5] By interfering with the interaction between eIF5A and the ribosome, this compound induces ribosomal stalling, primarily at AAA codons encoding for lysine.[3][4][5] This leads to the premature termination of protein synthesis and the degradation of the nascent polypeptide chain.[4] The AT-rich genome of Plasmodium falciparum, which results in a higher frequency of poly-A stretches in its coding regions, provides a mechanistic basis for the selective toxicity of this compound against the parasite.[3]

A significant finding is the synergistic effect observed between this compound and chloroquine in vitro, suggesting potential for combination therapy.[1][2]

Signaling Pathway Diagram

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-malarial potential of this compound.

In Vitro Anti-plasmodial Activity Assay (pLDH Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme.

Materials:

-

P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

-

Human O+ erythrocytes

-

Complete RPMI-1640 medium

-

96-well microtiter plates

-

Malstat reagent

-

NBT/PES solution

-

Microplate spectrophotometer

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.

-

Serially dilute the test compound (this compound) in complete medium in a 96-well plate.

-

Add the parasite suspension to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by freeze-thawing the plate.

-

Add Malstat reagent and NBT/PES solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 650 nm using a microplate spectrophotometer.

-

Calculate the percentage of parasite growth inhibition for each concentration relative to the positive control.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

In Vivo Anti-malarial Suppressive Test (Peter's 4-day Test)

This test evaluates the in vivo efficacy of a compound to suppress the proliferation of parasites in a murine model.

Materials:

-

Plasmodium berghei ANKA strain

-

Swiss albino mice (4-6 weeks old)

-

Test compound (this compound)

-

Standard anti-malarial drug (e.g., Chloroquine)

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Giemsa stain

Procedure:

-

Inoculate mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.

-

Randomly divide the mice into groups (e.g., vehicle control, standard drug control, and different dose groups for the test compound).

-

Two hours post-infection, administer the first dose of the respective treatments orally or intraperitoneally.

-

Continue treatment once daily for four consecutive days (Day 0 to Day 3).

-

On Day 4, prepare thin blood smears from the tail of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Calculate the average percentage of parasite suppression for each group compared to the vehicle control group using the formula: (A - B) / A * 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

-

Monitor the mice daily for survival up to 21-30 days and calculate the mean survival time for each group.

Protein Synthesis Inhibition Assay (Metabolic Labeling)

This assay directly measures the effect of a compound on protein synthesis in the parasite by quantifying the incorporation of a radiolabeled amino acid.

Materials:

-

Synchronized, late-stage P. falciparum culture with high parasitemia

-

Methionine-free RPMI medium

-

[35S]-Methionine

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Harvest infected red blood cells and wash them with methionine-free RPMI.

-

Resuspend the cells in methionine-free RPMI.

-

Aliquot the cell suspension into a 96-well plate and add different concentrations of the test compound. Include appropriate controls.

-

Pre-incubate for 30 minutes at 37°C.

-

Add [35S]-Methionine to each well and incubate for 2-4 hours.

-

Harvest the cells onto a filter mat and wash with water to remove unincorporated label.

-

Precipitate the proteins with cold 10% TCA, followed by a wash with 5% TCA and then ethanol.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of protein synthesis at each compound concentration relative to the untreated control.

Experimental and Drug Discovery Workflow

The evaluation of a potential anti-malarial compound like this compound follows a structured workflow from initial discovery to preclinical development.

Workflow Diagram

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anti-malarial drugs. Its potent in vitro activity, in vivo efficacy, and novel mechanism of action targeting parasite protein synthesis make it an attractive candidate for further investigation. The synergistic interaction with chloroquine further enhances its therapeutic potential.

Future research should focus on:

-

Detailed In Vivo Studies: Comprehensive dose-response studies in murine models are necessary to establish a clear pharmacokinetic and pharmacodynamic profile.

-

Lead Optimization: Synthesis and screening of this compound analogues could lead to compounds with improved potency, selectivity, and drug-like properties.

-

Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound is crucial for its long-term viability as a therapeutic agent.

-

Combination Therapy Evaluation: Further exploration of the synergy between this compound and other existing anti-malarial drugs is warranted.

The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential solution to the ongoing challenge of malaria.

References

- 1. This compound: a potential lead structure for antiplasmodial drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. med.nyu.edu [med.nyu.edu]

- 4. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Girolline in Ribosome-Associated Quality Control: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The marine natural product girolline, once categorized broadly as a protein synthesis inhibitor, has been redefined by recent advancements in molecular biology. This guide provides an in-depth analysis of its sophisticated mechanism of action as a sequence-selective modulator of the translation factor eIF5A. By interfering with the eIF5A-ribosome interaction, this compound induces ribosome stalling at specific codon sequences, which in turn activates the Ribosome-Associated Quality Control (RQC) pathway. This document details the molecular cascade initiated by this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and explores its utility as a potent chemical probe for investigating the interplay between protein synthesis and quality control.

Introduction to Ribosome-Associated Quality Control (RQC)

The fidelity of protein synthesis is paramount for cellular homeostasis. Ribosome-Associated Quality Control (RQC) is a critical surveillance pathway that recognizes and resolves stalled ribosomes, preventing the accumulation of potentially toxic truncated proteins.[1] Translation can stall for numerous reasons, including damaged mRNA, insufficient tRNA availability, or the presence of difficult-to-translate sequences like poly(A) tails.[1]